5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde
Description
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 3,3-dimethylazetidine substituent at the 5-position of the furan ring. This compound combines a planar aromatic furan core with a conformationally constrained azetidine ring, which may influence its reactivity, solubility, and biological activity. The aldehyde group at the 2-position serves as a reactive site for further chemical modifications, such as condensations or nucleophilic additions.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(3,3-dimethylazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-10(2)6-11(7-10)9-4-3-8(5-12)13-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
WUZGULVOWGRAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the aldehyde group on the furan ring . Another method includes the protection of the aldehyde group followed by deprotonation and quenching with deuterated water . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives.
Scientific Research Applications
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The furan ring and the aldehyde group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Discussion of Substituent Effects
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase thermal stability and reduce vapor pressure, as seen in nitrophenyl derivatives .
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Enhance solubility and reactivity in nucleophilic additions .
Biological Activity
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a furan ring linked to an aldehyde group, with a dimethylazetidine moiety that enhances its reactivity. This unique structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to form alcohols.
- Substitution : The furan ring may participate in electrophilic substitution reactions, leading to various derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, similar furan derivatives have demonstrated significant action against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Research on related furan-containing compounds has shown promising results in inhibiting the proliferation of cancer cell lines. For example, aminophosphonates derived from furan structures have exhibited high cytotoxicity against human bladder carcinoma and hepatocellular carcinoma cell lines .
The mechanism by which this compound exerts its biological effects is thought to involve covalent bonding with nucleophilic sites in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was tested against multiple bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of furan derivatives found that compounds similar to this compound showed significant inhibition of cell proliferation in colorectal cancer cell lines (HCT116 and HT29). The mechanism was attributed to apoptosis induction and cell cycle arrest .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| S. aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 15 |
| HT29 | 20 | |
| HepG2 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
